4-bromobut-2-yn-1-ol

Description

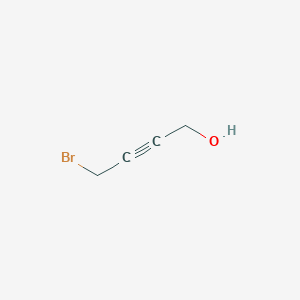

Structure

3D Structure

Properties

IUPAC Name |

4-bromobut-2-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO/c5-3-1-2-4-6/h6H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAEJDMMPAMYPCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#CCBr)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315173 | |

| Record name | 4-Bromo-2-butyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13280-08-5 | |

| Record name | 4-Bromo-2-butyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13280-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-butyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobut-2-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-bromobut-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-bromobut-2-yn-1-ol, a valuable building block in organic synthesis. Due to the limited availability of a complete, published experimental protocol and full spectral data for this specific compound, this guide presents a plausible and scientifically sound synthetic route based on well-established analogous reactions. Furthermore, it details the expected characterization data based on the analysis of similar molecular structures.

Synthesis of this compound

A viable and efficient method for the synthesis of this compound is the selective monobromination of a commercially available starting material, but-2-yne-1,4-diol. The conversion of a primary propargylic alcohol to the corresponding bromide can be effectively achieved using phosphorus tribromide (PBr₃) in the presence of a weak base like pyridine to neutralize the HBr byproduct.[1][2][3][4][5] This method is known to be effective for primary and secondary alcohols and proceeds via an Sₙ2 mechanism, which is generally suitable for substrates that do not readily form stable carbocations.[2][4][5]

Proposed Experimental Protocol

Reaction Scheme:

HOCH₂C≡CCH₂OH + PBr₃ (in pyridine) → BrCH₂C≡CCH₂OH + H₃PO₃

Materials:

-

But-2-yne-1,4-diol

-

Phosphorus tribromide (PBr₃)

-

Pyridine (anhydrous)

-

Diethyl ether (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

-

A solution of but-2-yne-1,4-diol (1 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of phosphorus tribromide (0.4 equivalents, to favor monobromination) in anhydrous diethyl ether is added dropwise to the stirred solution over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the slow addition of water at 0 °C.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization of this compound

The successful synthesis of this compound can be confirmed through various spectroscopic techniques. The following tables summarize the expected data based on the analysis of its chemical structure and comparison with analogous compounds.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.2 | Triplet | 2H | -CH ₂-OH |

| ~ 4.0 | Triplet | 2H | Br-CH ₂-C≡ |

| ~ 2.0 (broad) | Singlet | 1H | -OH |

Note: The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent.

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 85 | C ≡C-CH₂Br |

| ~ 80 | C ≡C-CH₂OH |

| ~ 50 | -C H₂-OH |

| ~ 15 | Br-C H₂- |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3400-3200 (broad) | O-H stretch of the alcohol |

| 3000-2850 | C-H stretch of the sp³ hybridized carbons |

| 2260-2100 (weak) | C≡C stretch of the internal alkyne |

| 1050-1150 | C-O stretch of the primary alcohol |

| 600-500 | C-Br stretch |

Predicted Mass Spectrometry (MS) Data

| m/z Ratio | Proposed Fragment |

| 148/150 (M⁺, M⁺+2) | Molecular ion peak (presence of Bromine isotope pattern) |

| 131/133 | [M-OH]⁺ |

| 119/121 | [M-CH₂OH]⁺ |

| 69 | [M-Br]⁺ |

| 51 | [C₄H₃]⁺ |

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

References

Spectroscopic Profile of 4-bromobut-2-yn-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-bromobut-2-yn-1-ol, a valuable building block in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for acquiring such data are also provided to aid researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic characteristics of this compound. These predictions are derived from typical values for similar functional groups and structural motifs.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constant (J, Hz) |

| ~ 4.3 | Triplet | 2H | H-1 (-CH₂OH) | ~1.5 Hz |

| ~ 3.9 | Triplet | 2H | H-4 (-CH₂Br) | ~1.5 Hz |

| ~ 2.5 | Singlet (broad) | 1H | -OH | N/A |

Note: The hydroxyl proton (-OH) signal is often broad and its chemical shift can vary with concentration and temperature.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 85 | C-3 (alkynyl carbon) |

| ~ 80 | C-2 (alkynyl carbon) |

| ~ 50 | C-1 (-CH₂OH) |

| ~ 15 | C-4 (-CH₂Br) |

Note: The chemical shifts of alkynyl carbons can vary depending on substitution. sp-hybridized carbons typically appear in the 70-100 ppm range.[1]

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3400 - 3200 | Strong, Broad | O-H | Stretching |

| 3000 - 2850 | Medium | C-H (sp³) | Stretching |

| 2260 - 2100 | Weak to Medium | C≡C | Stretching |

| 1050 - 1260 | Strong | C-O | Stretching |

| 600 - 500 | Strong | C-Br | Stretching |

Note: The C≡C stretch may be weak in symmetrical or near-symmetrical alkynes.[2] The O-H stretch is typically broad due to hydrogen bonding.[3]

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 148/150 | Medium | [M]⁺ (Molecular Ion) |

| 131/133 | Medium | [M - OH]⁺ |

| 119/121 | Medium | [M - CH₂OH]⁺ |

| 69 | High | [M - Br]⁺ |

| 41 | High | [C₃H₅]⁺ |

Note: The presence of bromine will result in characteristic isotopic peaks (M and M+2) with approximately equal intensity, which is a key feature in the mass spectrum of brominated compounds.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a small vial.

-

Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrument Setup :

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which is crucial for high-resolution spectra.

-

-

Data Acquisition :

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (for a liquid sample) :

-

Neat Liquid (Thin Film) : Place a drop of the liquid sample directly onto one face of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin film.

-

Attenuated Total Reflectance (ATR) : Place a small drop of the liquid directly onto the ATR crystal.

-

-

Instrument Setup :

-

Ensure the sample compartment is clean and dry.

-

Acquire a background spectrum of the empty instrument (or with the clean salt plates/ATR crystal). This will be subtracted from the sample spectrum.

-

-

Data Acquisition :

-

Place the prepared sample in the instrument's beam path.

-

Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Average multiple scans to improve the signal-to-noise ratio. The final spectrum will show absorbance or transmittance as a function of wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a dilute solution of the sample (typically in the range of 10-100 µg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

-

Ensure the sample is free of non-volatile salts or buffers, as these can interfere with ionization and contaminate the instrument.

-

-

Instrument Setup :

-

Choose an appropriate ionization method. Electron Ionization (EI) is common for volatile, thermally stable small molecules and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is a softer technique suitable for a wider range of compounds.

-

Calibrate the mass analyzer using a known reference compound to ensure accurate mass measurements.

-

-

Data Acquisition :

-

Introduce the sample into the ion source. This can be done via direct infusion with a syringe pump or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC) for sample separation prior to analysis.

-

Acquire the mass spectrum over a suitable m/z range to detect the molecular ion and expected fragment ions.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound, from sample preparation to final structure elucidation.

References

CAS number and molecular structure of 4-bromobut-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromobut-2-yn-1-ol, a versatile reagent in organic synthesis. It covers its chemical and physical properties, safety information, and its role in the synthesis of more complex molecules.

Chemical Identity and Properties

This compound is a bifunctional molecule containing both a terminal alkyne and a primary alcohol, with a bromine atom that can act as a leaving group. This combination of functional groups makes it a valuable building block in the synthesis of a variety of organic compounds.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| CAS Number | 13280-08-5 | [1][2][3] |

| Molecular Formula | C₄H₅BrO | [1][4] |

| IUPAC Name | This compound | [1][2] |

| Molecular Weight | 148.99 g/mol | [1] |

| SMILES | C(C#CCBr)O | [1][4] |

| InChI | InChI=1S/C4H5BrO/c5-3-1-2-4-6/h6H,3-4H2 | [1][2][4] |

| InChIKey | JAEJDMMPAMYPCZ-UHFFFAOYSA-N | [1][2][4] |

| Predicted XlogP | 0.4 | [1] |

| Monoisotopic Mass | 147.95238 Da | [1][4] |

Molecular Structure and Reactivity

The molecular structure of this compound features a four-carbon chain with a bromine atom at position 4, a triple bond between carbons 2 and 3, and a hydroxyl group at position 1. The presence of the hydroxyl group, the alkyne, and the alkyl bromide functionality allows for a range of chemical transformations. The molecule's reactivity is centered around these functional groups, enabling its use in various synthetic strategies.

Caption: 2D representation of the molecular structure of this compound.

Experimental Protocols

Conceptual Synthesis Workflow:

References

reactivity and electronic properties of bromoalkynes

An In-Depth Technical Guide to the Reactivity and Electronic Properties of Bromoalkynes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoalkynes are versatile synthetic intermediates characterized by the presence of a bromine atom attached to an sp-hybridized carbon. This structural feature imparts unique electronic properties and a diverse range of reactivity, making them valuable building blocks in organic synthesis, medicinal chemistry, and materials science. The polarized carbon-bromine bond and the electron-rich triple bond allow bromoalkynes to participate in a variety of transformations, including cross-coupling reactions, cycloadditions, and nucleophilic additions. This guide provides a comprehensive overview of the core electronic properties and reactivity of bromoalkynes, with a focus on their application in constructing complex molecular architectures. Detailed experimental protocols for key reactions and quantitative data are presented to facilitate practical application.

Electronic Properties of Bromoalkynes

The reactivity of bromoalkynes is a direct consequence of their electronic structure. The electronegative bromine atom induces a dipole moment along the C-Br bond, rendering the acetylenic carbon electrophilic. Simultaneously, the π-system of the alkyne can act as a nucleophile. This duality governs the regioselectivity and feasibility of various transformations.

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization of bromoalkynes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR spectra, the chemical shift of the acetylenic proton in a terminal bromoalkyne is typically observed in the range of δ 2.0-3.0 ppm.[1] The sp-hybridized carbons of the alkyne functionality resonate in the δ 60-90 ppm range in ¹³C NMR spectra.

-

Infrared (IR) Spectroscopy : The C≡C triple bond stretch in bromoalkynes gives rise to a characteristic absorption band in the IR spectrum. For terminal alkynes, this stretch appears as a weak to medium band in the 2100-2260 cm⁻¹ region.[1] The C-Br stretching vibration is typically observed in the fingerprint region, often between 500 and 600 cm⁻¹.

Table 1: Representative Spectroscopic Data for Bromoalkynes

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) C≡C Stretch |

| Bromoacetylene | ~2.0 (s, 1H) | ~39.2, 79.9 | ~2200 |

| 1-Bromo-2-phenylacetylene | 7.3-7.5 (m, 5H) | 51.6, 81.2, 122.0, 128.5, 129.2, 132.0 | ~2215 |

| 1-Bromo-1-hexyne | 0.9 (t, 3H), 1.4-1.6 (m, 4H), 2.2 (t, 2H) | 13.5, 21.9, 30.7, 43.8, 85.1 | ~2225 |

Bond Properties

The carbon-bromine bond in bromoalkynes is a key determinant of their reactivity, particularly in cross-coupling reactions. The homolytic bond dissociation energy (BDE) of the C-Br bond in a bromoalkyne is influenced by the sp-hybridization of the carbon atom. While specific experimental values for a wide range of bromoalkynes are not extensively tabulated, they are generally lower than that of vinyl bromides, facilitating oxidative addition in catalytic cycles.

Reactivity and Synthetic Applications

Bromoalkynes are versatile synthons that undergo a wide array of chemical transformations.

Cross-Coupling Reactions

Cross-coupling reactions are among the most powerful tools for C-C bond formation, and bromoalkynes are excellent substrates for these transformations.

The Sonogashira coupling is a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne.[2][3] Bromoalkynes can also be used as the electrophilic partner in a "reversed" Sonogashira coupling, reacting with terminal alkynes, although this is less common. The standard Sonogashira reaction is highly efficient for coupling bromoalkynes with various partners.[4]

The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[5][6] The reactivity of the organic halide partner generally follows the trend I > OTf > Br > Cl.[2]

Caption: Catalytic cycle for the Sonogashira coupling reaction.

Table 2: Examples of Sonogashira Coupling with Bromoalkynes

| Bromoalkyne | Coupling Partner | Catalyst System | Base | Yield (%) |

| 1-Bromo-1-octyne | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | 95 |

| 1-Bromo-2-(trimethylsilyl)acetylene | 4-Iodoanisole | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | 88 |

| Bromo(phenyl)acetylene | 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | 92 |

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of the bromoalkyne (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent such as THF or DMF (5 mL) are added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol). An amine base (e.g., triethylamine, 2.0 mmol) is then added, and the mixture is stirred at room temperature or heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The Cadiot-Chodkiewicz coupling enables the synthesis of unsymmetrical diynes by reacting a terminal alkyne with a 1-haloalkyne, most commonly a bromoalkyne.[7] This reaction is typically catalyzed by a copper(I) salt in the presence of an amine base.[8] A key challenge is preventing the homocoupling of the terminal alkyne (Glaser coupling).

Caption: General workflow for the Cadiot-Chodkiewicz coupling.

Experimental Protocol: In Situ Cadiot-Chodkiewicz Coupling

A method for in situ generation of volatile bromoalkynes has been developed to circumvent handling these hazardous materials.[8] In this procedure, a dibromoolefin precursor is subjected to in situ elimination to form the bromoalkyne, which immediately undergoes the copper-catalyzed coupling with a terminal alkyne partner. A typical procedure involves adding a solution of the dibromoolefin in an appropriate solvent to a mixture of the terminal alkyne, a copper(I) catalyst (e.g., CuI), a base (e.g., DBU), and a ligand in a suitable solvent under an inert atmosphere. The reaction is stirred at a specified temperature until completion.

Cycloaddition Reactions

The electron-deficient nature of the triple bond in bromoalkynes makes them good partners in cycloaddition reactions.

Bromoalkynes can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form triazoles. While terminal alkynes are the most common substrates, bromoalkynes can be used, often after conversion to a terminal alkyne or by participating in more complex, sequential reaction pathways. The reaction is prized for its high efficiency, mild reaction conditions, and broad functional group tolerance.[9][10] The result is the regioselective formation of a 1,4-disubstituted 1,2,3-triazole.

Caption: Logical relationship in a CuAAC reaction involving a bromoalkyne.

Nucleophilic Addition

The carbon atom bearing the bromine in a bromoalkyne is electrophilic and susceptible to attack by nucleophiles. This can lead to either addition across the triple bond or substitution of the bromine atom. The outcome is highly dependent on the nucleophile, substrate, and reaction conditions.

In nucleophilic addition reactions, a nucleophile attacks an electron-poor species.[11] The triple bond of an alkyne, with its high electron density, is generally less reactive towards electrophiles than an alkene but can be activated towards nucleophilic attack by an electron-withdrawing group like bromine.[12]

Table 3: Reactivity of Bromoalkynes with Nucleophiles

| Nucleophile | Product Type | Conditions |

| Organocuprates (R₂CuLi) | Substituted Alkyne | Substitution |

| Thiolates (RS⁻) | Thioalkyne | Substitution |

| Amines (R₂NH) | Ynamine or addition product | Varies |

| Phosphines (R₃P) | Phosphonium salt | Substitution |

Conclusion

Bromoalkynes are powerful and versatile intermediates in modern organic synthesis. Their unique electronic properties, stemming from the interplay between the electronegative bromine atom and the alkyne π-system, enable a wide range of transformations. From the robust and reliable C-C bond formations in cross-coupling reactions to the efficient construction of heterocyclic systems via cycloadditions, bromoalkynes offer synthetic chemists a reliable tool for the assembly of complex molecules. The continued development of novel methodologies involving bromoalkynes promises to further expand their utility in academic research and industrial applications, particularly in the fields of drug discovery and materials science.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Nucleophilic addition - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of 4-Bromobut-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromobut-2-yn-1-ol is a versatile bifunctional molecule incorporating both a propargylic bromide and a primary alcohol. This unique structural arrangement allows for a diverse range of chemical transformations, making it a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds relevant to medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the fundamental reaction mechanisms of this compound, including its synthesis, nucleophilic substitution, palladium-catalyzed cross-coupling reactions, and cyclization strategies. Detailed experimental protocols and quantitative data for key transformations are presented to facilitate practical application in a research setting.

Synthesis of this compound

The primary synthetic route to this compound involves the selective monobromination of but-2-yne-1,4-diol. This transformation can be achieved using various brominating agents, with phosphorus tribromide (PBr₃) being a common choice.

Reaction Mechanism

The reaction proceeds via the activation of one of the primary hydroxyl groups of but-2-yne-1,4-diol by PBr₃, forming a good leaving group. Subsequent nucleophilic attack by the bromide ion results in the displacement of the activated hydroxyl group to yield the desired product. Careful control of stoichiometry and reaction conditions is crucial to favor monosubstitution and minimize the formation of the dibrominated byproduct.

Experimental Protocol: Synthesis of this compound

To a solution of but-2-yne-1,4-diol (1.0 eq) in a suitable aprotic solvent (e.g., diethyl ether or dichloromethane) at 0 °C under an inert atmosphere, a solution of phosphorus tribromide (0.34 eq) in the same solvent is added dropwise. The reaction mixture is stirred at 0 °C for a specified time (typically 2-4 hours) and then allowed to warm to room temperature. The reaction is quenched by the slow addition of water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Quantitative Data

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| But-2-yne-1,4-diol | 1.0 | 86.09 |

| Phosphorus Tribromide | 0.34 | 270.69 |

| Product | 148.99 | |

| Typical Yield (%) | 60-75% |

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Nucleophilic Substitution Reactions

The primary bromide in this compound is susceptible to nucleophilic substitution, providing a straightforward method for introducing a variety of functional groups.

General Mechanism (Sₙ2)

These reactions typically proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophile directly attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion in a single concerted step. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

Reaction with Amines

Reaction with primary or secondary amines yields the corresponding N-substituted 4-aminobut-2-yn-1-ols, which are valuable precursors for nitrogen-containing heterocycles.

To a solution of this compound (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, piperidine (1.2 eq) and a non-nucleophilic base like potassium carbonate (1.5 eq) are added. The mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for several hours until the reaction is complete (monitored by TLC). The reaction mixture is then diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

| Nucleophile | Product | Typical Yield (%) |

| Piperidine | 4-(Piperidin-1-yl)but-2-yn-1-ol | 80-90% |

| Aniline | 4-(Phenylamino)but-2-yn-1-ol | 75-85% |

Reaction with Azide

The substitution with sodium azide provides 4-azidobut-2-yn-1-ol, a precursor for the synthesis of triazoles via "click" chemistry.

This compound (1.0 eq) is dissolved in a mixture of acetone and water. Sodium azide (1.5 eq) is added, and the reaction mixture is heated to reflux for several hours. After completion, the acetone is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic extracts are washed, dried, and concentrated to give the azido alcohol.

| Nucleophile | Product | Typical Yield (%) |

| Sodium Azide | 4-Azidobut-2-yn-1-ol | >90% |

Palladium-Catalyzed Cross-Coupling Reactions

The terminal carbon-bromine bond in this compound can participate in various palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.

Sonogashira Coupling

This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. In the context of this compound, the molecule itself contains the halide, which couples with a terminal alkyne. However, a more common application involves the protection of the alcohol, followed by reaction of the bromide with a terminal alkyne. A conceptually related reaction is the coupling of the terminal alkyne (if present) of a derivative with an aryl halide. For the purpose of this guide, we will focus on the reaction of the bromide moiety.

The catalytic cycle involves the oxidative addition of the propargylic bromide to a Pd(0) complex, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne and a copper(I) salt). The final step is reductive elimination to furnish the coupled product and regenerate the Pd(0) catalyst.

To a solution of this compound (1.0 eq) and phenylacetylene (1.2 eq) in a suitable solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a copper(I) co-catalyst (e.g., CuI, 10 mol%) are added. A base, typically an amine like triethylamine or diisopropylethylamine, is added, and the reaction is stirred under an inert atmosphere at room temperature or with gentle heating. Upon completion, the reaction mixture is filtered, the solvent is removed, and the residue is purified by column chromatography.

| Alkyne | Product | Typical Yield (%) |

| Phenylacetylene | 5-Phenyl-pent-2-yn-1,4-diol | 70-85% |

| 1-Hexyne | Dec-2-yn-1,4-diol | 65-80% |

Cyclization Reactions

The bifunctional nature of this compound and its derivatives makes it an excellent substrate for various intramolecular and intermolecular cyclization reactions to form heterocyclic compounds.

Synthesis of Furans

Derivatives of this compound can be converted into substituted furans. For instance, the Sonogashira coupling product with a terminal alkyne can undergo cyclization. A more direct approach involves the reaction of the parent molecule with a nucleophile, followed by cyclization.

In the presence of a palladium catalyst, the hydroxyl group can add across the alkyne in an intramolecular fashion, often after an initial coupling reaction.

A derivative of this compound, such as the product from a Sonogashira coupling, is dissolved in a suitable solvent (e.g., toluene). A palladium catalyst (e.g., PdCl₂(PPh₃)₂) is added, and the mixture is heated. The reaction progress is monitored by TLC. After completion, the mixture is worked up and the furan product is purified by chromatography.

Synthesis of Nitrogen Heterocycles

The amino-functionalized derivatives of this compound are precursors to various nitrogen heterocycles like pyrroles and piperidines through intramolecular cyclization.

Treatment of 4-aminobut-2-yn-1-ol derivatives with a base can induce an intramolecular nucleophilic attack of the amine onto the alkyne, leading to the formation of a five- or six-membered ring.

Visualizations

Reaction Mechanisms

Caption: Synthesis of this compound.

Caption: Sₙ2 reaction with an amine.

Caption: Sonogashira coupling catalytic cycle.

Experimental Workflow

Caption: General experimental workflow.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its dual functionality allows for a wide array of transformations, including nucleophilic substitutions, palladium-catalyzed cross-couplings, and various cyclization reactions. This guide has outlined the fundamental reaction mechanisms and provided representative experimental protocols and data for the key reactions of this compound. The ability to readily introduce diverse functional groups and construct complex molecular architectures, particularly heterocycles, underscores the importance of this compound in the fields of medicinal chemistry and drug development. Further exploration of its reactivity is likely to uncover novel synthetic methodologies and lead to the discovery of new bioactive molecules.

Functionalized Butynol Derivatives: A Technical Guide for Researchers

An in-depth exploration of the synthesis, properties, and applications of functionalized derivatives of 2-butyn-1,4-diol, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging these versatile compounds.

Functionalized butynol derivatives, particularly those derived from the foundational scaffold of 2-butyn-1,4-diol, represent a versatile class of compounds with significant potential in medicinal chemistry, materials science, and synthetic organic chemistry. The presence of a central alkyne moiety and two hydroxyl groups provides a rich platform for a wide array of chemical modifications, leading to derivatives with diverse and tunable properties. This technical guide offers a detailed overview of the synthesis of 2-butyn-1,4-diol and its key functionalized derivatives, presents their applications, and provides experimental protocols for their preparation.

Core Synthesis of 2-Butyn-1,4-diol

The industrial synthesis of the parent compound, 2-butyne-1,4-diol, is primarily achieved through the Reppe synthesis. This process involves the reaction of acetylene with an aqueous solution of formaldehyde under pressure, catalyzed by copper acetylide.[1][2] A common industrial method, the paraformaldehyde normal pressure solvent method, utilizes paraformaldehyde as the formaldehyde source and a copper acetylene catalyst in a solvent such as cycloethyl ketone at temperatures between 115-120 °C.[3]

Functionalization of 2-Butyn-1,4-diol

The two hydroxyl groups of 2-butyn-1,4-diol are the primary sites for functionalization, allowing for the creation of a diverse range of derivatives, including hydrogenation products, ethers, and esters.

Hydrogenation Products

The selective hydrogenation of the alkyne bond in 2-butyn-1,4-diol leads to two key products with significant industrial applications:

-

2-Butene-1,4-diol: Partial hydrogenation of 2-butyne-1,4-diol yields 2-butene-1,4-diol. This reaction is typically carried out using a lead-poisoned palladium on carbon (Pd-C) catalyst to prevent over-reduction to the alkane.[4] This derivative serves as a crucial intermediate in the synthesis of various compounds, including vitamin B6 and certain furan-containing drugs.[4]

-

1,4-Butanediol: Complete hydrogenation of the triple bond results in 1,4-butanediol, a widely used industrial chemical.

Ether Derivatives

The hydroxyl groups of 2-butyn-1,4-diol can be readily converted to ethers through various etherification reactions. These derivatives have applications ranging from polymer chemistry to materials science.

Ester Derivatives

Esterification of the hydroxyl groups of 2-butyn-1,4-diol with a variety of carboxylic acids or their derivatives leads to the formation of diesters. These compounds have potential applications as plasticizers and as monomers for polyester synthesis.

Data Presentation

Table 1: Synthesis of 2-Butyne-1,4-diol Derivatives

| Derivative Name | Starting Material | Key Reagents and Catalyst | Reaction Conditions | Yield (%) | Reference |

| 2-Butene-1,4-diol | 2-Butyne-1,4-diol | H₂, Pd-C (lead-poisoned) | 35-45 °C, 0.6-1.7 MPa | 93.9-94.3 | [4] |

| 2-Butyne-1,4-diol Diacetate | 1,4-Butanediol | Acetyl chloride | - | - | [5] |

Further quantitative data would be populated here as more specific studies are identified.

Experimental Protocols

Synthesis of 2-Butene-1,4-diol from 2-Butyne-1,4-diol[4]

Materials:

-

Aqueous solution of 2-butyne-1,4-diol

-

Lead-poisoned 5 wt.% Pd-C catalyst

-

Nitrogen gas

-

Hydrogen gas

Procedure:

-

Charge an autoclave with the aqueous solution of 2-butyne-1,4-diol and the lead-poisoned Pd-C catalyst. The amount of catalyst should be 0.33-0.99 wt.% of the total reaction mass.

-

Purge the autoclave with nitrogen gas to remove air, and then replace the nitrogen with hydrogen.

-

Heat the reaction mixture to 35-45 °C with stirring.

-

Increase the pressure to 0.6-1.7 MPa and maintain these conditions for 60-390 minutes.

-

After the reaction is complete, stop the stirring and the hydrogen supply.

-

Rapidly cool the reactor and vent the excess hydrogen.

-

Purge the reactor with nitrogen to remove any remaining hydrogen.

-

Filter the reaction mixture to remove the catalyst. The filtrate is the product, 2-butene-1,4-diol.

Biological Activities and Signaling Pathways

While the parent compound, 2-butyne-1,4-diol, is known to be a precursor in the synthesis of pharmaceuticals like vitamin B6, detailed studies on the specific biological activities and mechanisms of action of its functionalized derivatives are not extensively reported in the currently available literature. The toxicity of 2-butyne-1,4-diol itself has been noted, but this is not necessarily indicative of the properties of its diverse derivatives. Further research is required to elucidate the potential of these functionalized compounds as bioactive agents and to understand their interactions with biological systems and signaling pathways.

Visualizations

Logical Relationship: Functionalization of 2-Butyn-1,4-diol

Caption: Key functionalization pathways of 2-butyn-1,4-diol.

Experimental Workflow: Synthesis of 2-Butene-1,4-diol

Caption: Workflow for the synthesis of 2-butene-1,4-diol.

References

- 1. 2-Butyne-1,4-diol | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Butyne-1,4-diol | 110-65-6 [chemicalbook.com]

- 3. 2-Butyne-1,4-diol synthesis - chemicalbook [chemicalbook.com]

- 4. CN1966480A - 2-butylene-1,4-diol synthesis method - Google Patents [patents.google.com]

- 5. 2-BUTYNE-1,4-DIOL DIACETATE synthesis - chemicalbook [chemicalbook.com]

The Elusive History of 4-Bromobut-2-yn-1-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromobut-2-yn-1-ol is a functionalized alkyne of interest in organic synthesis, serving as a versatile building block for the introduction of a four-carbon unit with reactive handles at both ends. Despite its utility, a detailed historical account of its initial discovery and synthesis is not well-documented in readily accessible scientific literature. This guide provides a comprehensive overview of its known properties and plausible synthetic approaches based on established chemical principles, while also highlighting the current gaps in the historical and experimental data.

Introduction

This compound, with the chemical formula C4H5BrO, is a bifunctional molecule containing both a primary alcohol and a propargyl bromide moiety. This combination allows for a variety of subsequent chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and other specialty chemicals. However, a definitive record of its first preparation and the researchers involved is not readily found in major chemical databases or historical literature surveys.

Physicochemical Properties

While specific experimental data from a primary publication is unavailable, fundamental properties have been computed and are available in public databases.

| Property | Value | Source |

| Molecular Formula | C4H5BrO | PubChem |

| Molecular Weight | 148.99 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 13280-08-5 | PubChem |

Table 1: Physicochemical Properties of this compound.

Plausible Synthetic Routes

The most logical and commonly employed method for the synthesis of this compound would be the selective monobromination of the commercially available precursor, 2-butyne-1,4-diol. A standard method for converting a primary alcohol to an alkyl bromide is through the use of phosphorus tribromide (PBr3).

Proposed Experimental Protocol: Synthesis from 2-Butyne-1,4-diol

This protocol is a generalized procedure based on the known reactivity of similar substrates with phosphorus tribromide.

Materials:

-

2-Butyne-1,4-diol

-

Phosphorus tribromide (PBr3)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Pyridine (optional, to neutralize HBr byproduct)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A solution of 2-butyne-1,4-diol in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

-

Phosphorus tribromide (approximately 0.33 to 0.5 equivalents to favor monosubstitution) is added dropwise to the stirred solution. A small amount of pyridine may be included in the reaction mixture.

-

The reaction is stirred at 0 °C for a specified time and then allowed to warm to room temperature, with the progress being monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of water or saturated sodium bicarbonate solution.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.

Note: The stoichiometry of PBr3 is critical to maximize the yield of the monobrominated product and minimize the formation of the dibrominated byproduct.

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

Without access to experimentally obtained spectra, the following are predictions based on the structure of this compound.

| Technique | Expected Features |

| ¹H NMR | - A triplet corresponding to the methylene protons adjacent to the hydroxyl group (-CH₂OH).- A triplet corresponding to the methylene protons adjacent to the bromine atom (-CH₂Br).- A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O. |

| ¹³C NMR | - A signal for the carbon bearing the hydroxyl group (-CH₂OH).- Two signals for the alkyne carbons (-C≡C-).- A signal for the carbon bearing the bromine atom (-CH₂Br). |

| IR Spectroscopy | - A broad absorption band around 3300 cm⁻¹ for the O-H stretch of the alcohol.- A weak absorption band around 2200 cm⁻¹ for the C≡C triple bond stretch.- A C-O stretching band around 1050 cm⁻¹.- A C-Br stretching band in the fingerprint region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, indicative of the presence of a bromine atom. |

Table 2: Predicted Spectroscopic Data for this compound.

Applications in Synthesis

This compound is a valuable intermediate for further synthetic transformations. The hydroxyl group can be protected or oxidized, while the propargyl bromide is susceptible to nucleophilic substitution, including the formation of carbon-carbon and carbon-heteroatom bonds.

Caption: Reactivity of this compound in organic synthesis.

Conclusion

While this compound holds potential as a synthetic building block, its history and detailed experimental characterization are not prominently featured in the accessible scientific literature. The synthetic route via monobromination of 2-butyne-1,4-diol with phosphorus tribromide represents a plausible and efficient method for its preparation. Further research would be beneficial to isolate and fully characterize this compound, thereby providing the scientific community with a more complete understanding of its properties and potential applications in drug development and other areas of chemical synthesis. At present, a definitive account of its discovery and a detailed experimental guide based on primary literature sources cannot be provided.

safety, handling, and MSDS for 4-bromobut-2-yn-1-ol

An In-depth Technical Guide to 4-bromobut-2-yn-1-ol: Safety, Handling, and MSDS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for this compound (CAS No: 13280-08-5). The information is compiled for professionals in research and development who may be working with this compound.

Chemical Identification and Physical Properties

This compound is a combustible and hazardous liquid requiring careful handling. Below is a summary of its key chemical and physical properties.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 13280-08-5 | [1][2] |

| Molecular Formula | C4H5BrO | [1] |

| Molecular Weight | 148.99 g/mol | [1] |

| Physical Form | Liquid | [2] |

| InChI Key | JAEJDMMPAMYPCZ-UHFFFAOYSA-N | [2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The signal word for this chemical is "Danger".[1][2]

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — Single exposure | Category 3, Respiratory system | H335: May cause respiratory irritation |

(Source: PubChem, Sigma-Aldrich)[1][2]

GHS Pictograms:

-

Corrosion

-

Exclamation Mark

-

Health Hazard

Toxicological Information

Handling, Storage, and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict safety protocols must be followed during handling and storage.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

An emergency eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles and/or a face shield. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |

| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes. For larger quantities or in case of potential splashing, a chemical-resistant apron and boots are recommended. |

| Respiratory Protection | If working outside a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.

Caption: Storage Protocol for this compound

Experimental Protocols and Safe Handling Workflow

The following workflow outlines a general procedure for the safe handling of this compound in a laboratory setting.

Caption: Safe Handling Workflow for this compound

Reactivity and Incompatibilities

While specific reactivity data for this compound is limited, information on similar bromoalkynes suggests the following:

-

Incompatible Materials: Strong oxidizing agents, strong bases, and some metals.

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and hydrogen bromide gas.

-

Reactivity: As a terminal alkyne, it can undergo reactions typical of this functional group. The bromine atom also makes it susceptible to nucleophilic substitution.

First-Aid Measures

In case of exposure, immediate medical attention is required.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Spill and Disposal Procedures

Spill Response

Caption: Spill Response Protocol

Waste Disposal

This compound and any contaminated materials should be disposed of as hazardous waste. Follow all federal, state, and local regulations for the disposal of halogenated organic compounds. It is generally recommended to use a licensed professional waste disposal service. Do not dispose of this chemical down the drain or into the environment.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards Arising from the Chemical: The compound is a combustible liquid. Vapors may form explosive mixtures with air.

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

This guide is intended to provide essential safety and handling information. Always refer to the most current and complete Safety Data Sheet (SDS) from your supplier before working with this compound.

References

Theoretical Stability of 4-bromobut-2-yn-1-ol: A Computational Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-bromobut-2-yn-1-ol is a propargylic alcohol derivative with potential applications in organic synthesis and drug development. Understanding its stability is crucial for its synthesis, storage, and reactivity prediction. This technical guide provides an in-depth analysis of the theoretical calculations concerning the stability of this compound. Due to the limited direct experimental and computational data on this specific molecule, this paper leverages high-level theoretical data from closely related analogues, including propargyl bromide and but-2-yn-1-ol, to build a comprehensive stability profile. This guide covers key aspects such as conformational analysis, rotational energy barriers, and bond dissociation energies, presenting a robust theoretical framework for researchers.

Introduction

Propargylic alcohols and halides are versatile building blocks in organic chemistry, known for their reactivity in a variety of transformations, including substitution and coupling reactions. The stability of these compounds is a critical factor that governs their reactivity and shelf-life. This compound incorporates both a propargylic bromide and a primary alcohol, introducing interesting structural and electronic features that influence its stability. This whitepaper outlines the theoretical considerations for the stability of this compound, focusing on computational approaches to understand its conformational preferences and the lability of the carbon-bromine bond.

Conformational Analysis and Rotational Barriers

Computational studies on analogous alkynols suggest that the most stable conformers are determined by a balance of steric hindrance and potential intramolecular interactions, such as hydrogen bonding. For this compound, the key dihedral angles determining the conformation are around the C1-C2 and C3-C4 bonds.

It is hypothesized that the lowest energy conformers of this compound will exhibit a staggered arrangement of the substituents to minimize steric repulsion. Furthermore, the possibility of a weak intramolecular hydrogen bond between the hydroxyl group and the bromine atom or the alkyne π-system could influence the conformational preferences.

Table 1: Calculated Rotational Barriers of Related Molecules

| Molecule | Rotational Barrier (kcal/mol) | Method |

| Propargyl Alcohol | ~1.5 - 2.0 | Ab initio |

| 1-Butyne | ~3.0 | Microwave Spectroscopy |

| Bromoethane | ~3.7 | Ab initio |

Note: Data is compiled from various computational chemistry resources and serves as an estimation for the rotational barriers in this compound.

Carbon-Bromine Bond Stability

The stability of the C-Br bond is a critical parameter for understanding the reactivity of this compound, particularly in nucleophilic substitution reactions. The bond dissociation energy (BDE) is a key indicator of this stability.

A theoretical study on the dissociation of propargyl bromide (Br + propargyl) provides valuable insight. The potential energy profile was computed at the CCSD(T)-F12/cc-pVQZ-f12//B3LYP/6-311G level of theory, indicating a specific energy requirement for the homolytic cleavage of the C-Br bond.

The stability of the resulting propargyl radical, due to resonance delocalization, plays a significant role in lowering the C-Br BDE compared to saturated bromoalkanes. The presence of the hydroxyl group in this compound is expected to have a minor electronic effect on the C-Br bond strength.

Table 2: Calculated C-Br Bond Dissociation Energies (BDEs) of Related Bromoalkynes

| Molecule | C-Br BDE (kcal/mol) | Computational Method |

| Propargyl Bromide | ~55 | CCSD(T) |

| 1-Bromo-1-propyne | ~78 | G3B3 |

| 3-Bromo-1-propyne | ~54 | G3B3 |

| Bromoethane | ~70 | G3B3 |

Note: This data is collated from various computational studies and provides a comparative basis for estimating the C-Br BDE in this compound.

Computational Methodology

To perform a thorough theoretical analysis of this compound stability, a multi-step computational protocol is recommended. This involves geometry optimization, conformational searching, and calculation of electronic properties and bond energies.

Experimental Protocols: A Generalized Computational Workflow

-

Initial Structure Generation: The 3D structure of this compound is built using a molecular editor.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This can be achieved using molecular mechanics (e.g., MMFF94) or semi-empirical methods.

-

Geometry Optimization and Frequency Calculation: The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and a basis set such as 6-311+G(d,p). Frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface.

-

Rotational Barrier Calculation: To determine the rotational energy barriers, a relaxed potential energy surface scan is performed by systematically rotating the dihedral angles of interest.

-

Bond Dissociation Energy (BDE) Calculation: The C-Br BDE is calculated as the enthalpy difference between the parent molecule and the resulting radicals (4-hydroxybut-2-ynyl radical and a bromine radical). High-accuracy methods like G3, G4, or CCSD(T) are recommended for reliable BDE calculations.

Visualization of Theoretical Workflow

The following diagram illustrates the logical workflow for the theoretical stability analysis of this compound.

Conclusion

While direct experimental data for this compound is scarce, a robust theoretical understanding of its stability can be constructed through high-level computational analysis of the molecule and its close analogues. The conformational landscape is likely governed by steric effects and potential weak intramolecular interactions. The C-Br bond is expected to be relatively labile, similar to that in propargyl bromide, facilitating its participation in nucleophilic substitution reactions. The computational workflow outlined in this guide provides a comprehensive approach for researchers to further investigate the stability and reactivity of this and other related propargylic compounds, aiding in the design of novel synthetic routes and the development of new chemical entities.

Methodological & Application

Application Notes and Protocols for 4-bromobut-2-yn-1-ol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromobut-2-yn-1-ol is a versatile bifunctional reagent in organic synthesis, incorporating both a propargylic alcohol and a propargylic bromide. This unique combination allows for a variety of transformations, making it a valuable building block for the synthesis of complex molecules, including heterocycles and natural product precursors. Its reactivity is centered around the hydroxyl group, the carbon-carbon triple bond, and the carbon-bromine bond, enabling sequential or one-pot multi-component reactions. This document provides detailed application notes and protocols for the use of this compound in several key synthetic transformations.

Synthesis of Substituted Furans via Palladium-Catalyzed Cyclization

One of the key applications of this compound is in the synthesis of highly functionalized furans. The general strategy involves the coupling of the butynol derivative with a suitable partner, followed by an intramolecular cyclization. While specific protocols detailing the use of this compound are not extensively documented in readily available literature, its application can be inferred from general methods for furan synthesis from haloalkynes.

A plausible pathway involves a Sonogashira coupling of this compound with a terminal alkyne, followed by an intramolecular cyclization of the resulting enyne. Alternatively, a palladium-catalyzed reaction with a 1,3-dicarbonyl compound could lead to a furan derivative.

General Workflow for Furan Synthesis

Caption: General workflow for the synthesis of functionalized furans using this compound.

Representative Experimental Protocol (Adapted from general furan synthesis)

This protocol is a representative example of how this compound could be used in a palladium-catalyzed furan synthesis.

Reaction: Palladium-catalyzed cyclization of this compound with a 1,3-dicarbonyl compound.

Materials:

-

This compound

-

1,3-Dicarbonyl compound (e.g., acetylacetone)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine or Potassium Carbonate)

-

Anhydrous solvent (e.g., THF or Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry, inert-atmosphere-flushed flask, add the 1,3-dicarbonyl compound (1.0 eq), base (2.0 eq), palladium catalyst (0.05 eq), and CuI (0.1 eq).

-

Add the anhydrous solvent and stir the mixture at room temperature for 15 minutes.

-

Add a solution of this compound (1.2 eq) in the anhydrous solvent dropwise to the reaction mixture.

-

Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired furan derivative.

Quantitative Data (Hypothetical)

| Entry | Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | PdCl₂(PPh₃)₂ | Et₃N | THF | 60 | 65 |

| 2 | Pd(OAc)₂ | K₂CO₃ | Dioxane | 80 | 78 |

Sonogashira Coupling Reactions

The carbon-bromine bond in this compound makes it an excellent substrate for Sonogashira coupling reactions, a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] This reaction allows for the introduction of the but-2-yn-1-ol moiety onto various aryl, heteroaryl, or vinyl scaffolds.

Sonogashira Coupling Reaction Pathway

Caption: Key components of the Sonogashira coupling reaction involving this compound.

Detailed Experimental Protocol for Sonogashira Coupling

This protocol is a standard procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne and can be adapted for this compound as the electrophile.

Reaction: Sonogashira coupling of this compound with an aryl acetylene.

Materials:

-

This compound

-

Aryl acetylene (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq), the aryl acetylene (1.2 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq) in a mixture of THF and triethylamine (2:1 v/v).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Quantitative Data for a Representative Sonogashira Coupling

| Aryl Acetylene | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

| Phenylacetylene | 3 | 4 | 92 |

| 4-Methoxyphenylacetylene | 3 | 4.5 | 88 |

| 4-Nitrophenylacetylene | 3 | 3 | 95 |

Use in the Synthesis of Piperidone Precursors

This compound has been mentioned as a reactant in the synthesis of precursors for piperidone derivatives.[2] This involves the reaction of this compound with a nucleophile to generate an intermediate that can then undergo further transformations to build the piperidone ring system.

Synthetic Route to a Piperidone Precursor

Caption: Multi-step synthesis of a piperidone precursor utilizing this compound.

Experimental Protocol for the Synthesis of 5,5-bis(phenylsulfonyl)pent-2-yn-1-ol

A specific application is the synthesis of 5,5-bis(phenylsulfonyl)pent-2-yn-1-ol, a potential intermediate for more complex molecules.[2]

Reaction: Nucleophilic substitution of this compound with bis(phenylthio)methane followed by oxidation.

Materials:

-

This compound

-

Bis(phenylthio)methane

-

Strong base (e.g., n-butyllithium)

-

Oxidizing agent (e.g., m-CPBA)

-

Anhydrous THF

-

Inert atmosphere

Procedure:

-

Step 1: Alkylation

-

Dissolve bis(phenylthio)methane (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

-

Add n-butyllithium (1.0 eq) dropwise and stir for 30 minutes.

-

Add a solution of this compound (1.0 eq) in THF and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with water and extract with ether.

-

Dry the organic layer and concentrate to give the crude thioacetal.

-

-

Step 2: Oxidation

-

Dissolve the crude thioacetal in dichloromethane.

-

Add m-CPBA (2.2 eq) portion-wise at 0 °C.

-

Stir at room temperature until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer, concentrate, and purify by chromatography to yield 5,5-bis(phenylsulfonyl)pent-2-yn-1-ol.

-

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its ability to participate in palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, and to act as an electrophile in nucleophilic substitution reactions makes it a versatile precursor for the synthesis of a variety of organic molecules, including functionalized furans and piperidone precursors. The protocols provided herein serve as a guide for researchers to explore the synthetic potential of this reagent in their own work. Further investigation into its reactivity in other transformations, such as cycloaddition reactions, is warranted.

References

Application Notes and Protocols: 4-Bromobut-2-yn-1-ol as a Versatile Building Block for Heterocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-bromobut-2-yn-1-ol as a versatile precursor for the synthesis of various biologically relevant heterocycles. While direct literature examples utilizing this specific reagent are limited, its bifunctional nature—possessing both a propargylic bromide and a primary alcohol—lends itself to a variety of powerful synthetic transformations. This document outlines plausible and robust protocols for the synthesis of substituted furans, pyrroles, and pyridines, based on well-established organometallic and cyclization reactions.

Synthesis of Substituted Furans

The synthesis of substituted furans can be efficiently achieved through a Sonogashira coupling of this compound with a terminal alkyne, followed by an acid-catalyzed cyclization of the resulting enynol intermediate. This two-step, one-pot procedure offers a straightforward route to 2,4-disubstituted furans.

Reaction Scheme:

Experimental Protocol: Synthesis of 2-Phenyl-4-(hydroxymethyl)furan

Materials:

-

This compound

-

Phenylacetylene

-

PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)

-

CuI (Copper(I) iodide)

-

Triethylamine (Et₃N)

-

Toluene, anhydrous

-

p-Toluenesulfonic acid (p-TsOH)

-

Saturated aqueous solution of NH₄Cl

-

Saturated aqueous solution of NaCl (brine)

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

-

Add anhydrous toluene (10 mL) and triethylamine (2.0 mmol).

-

Stir the mixture for 5 minutes at room temperature, then add phenylacetylene (1.2 mmol).

-

Slowly add a solution of this compound (1.0 mmol) in anhydrous toluene (2 mL) to the reaction mixture.

-

Stir the reaction at 60 °C and monitor its progress by TLC (Thin Layer Chromatography).

-

Once the starting material is consumed (typically 4-6 hours), cool the reaction to room temperature.

-

Add p-toluenesulfonic acid (0.1 mmol, 10 mol%) to the reaction mixture.

-

Stir at room temperature for an additional 1-2 hours, monitoring the cyclization by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (15 mL).

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford the desired 2-phenyl-4-(hydroxymethyl)furan.

Quantitative Data (Hypothetical):

| Entry | R-group (in R-C≡CH) | Product | Yield (%) | Purity (%) |

| 1 | Phenyl | 2-Phenyl-4-(hydroxymethyl)furan | 78 | >98 |

| 2 | n-Butyl | 2-(n-Butyl)-4-(hydroxymethyl)furan | 72 | >97 |

| 3 | Cyclohexyl | 2-Cyclohexyl-4-(hydroxymethyl)furan | 75 | >98 |

| 4 | Trimethylsilyl | 2-(Trimethylsilyl)-4-(hydroxymethyl)furan | 85 | >99 |

Workflow Diagram:

Caption: Workflow for the one-pot synthesis of 2,4-disubstituted furans.

Synthesis of Substituted Pyrroles

Substituted pyrroles can be synthesized from this compound by first converting it to the corresponding propargylamine, followed by a transition-metal-catalyzed cyclization. This approach allows for the introduction of a wide range of substituents on the pyrrole nitrogen.

Reaction Scheme:

Experimental Protocol: Synthesis of 1-Benzyl-4-(hydroxymethyl)-1H-pyrrol-2-carbaldehyde

This protocol is a hypothetical adaptation of known methods for pyrrole synthesis from propargylamines.

Materials:

-

This compound

-

Benzylamine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Copper(I) iodide (CuI)

-

2,2'-Bipyridine (bpy)

-

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Saturated aqueous solution of NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 4-(benzylamino)but-2-yn-1-ol

-

To a round-bottom flask, add this compound (1.0 mmol), benzylamine (1.2 mmol), and potassium carbonate (1.5 mmol) in acetonitrile (10 mL).

-

Stir the mixture at 50 °C for 8 hours, monitoring by TLC.

-

After completion, filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography (ethyl acetate/hexanes) to yield 4-(benzylamino)but-2-yn-1-ol.

Step 2: Oxidative Cyclization to the Pyrrole

-

In a pressure tube, combine the propargylamine from Step 1 (1.0 mmol), CuI (0.1 mmol, 10 mol%), 2,2'-bipyridine (0.1 mmol, 10 mol%), and TEMPO (0.2 mmol, 20 mol%) in DMSO (5 mL).

-

Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

-

Cool the reaction to room temperature and pour it into water (20 mL).

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by silica gel column chromatography to obtain 1-benzyl-4-(hydroxymethyl)-1H-pyrrol-2-carbaldehyde.

Quantitative Data (Hypothetical):

| Entry | Amine (R-NH₂) | Product | Overall Yield (%) | Purity (%) |

| 1 | Benzylamine | 1-Benzyl-4-(hydroxymethyl)-1H-pyrrol-2-carbaldehyde | 65 | >97 |

| 2 | Aniline | 4-(Hydroxymethyl)-1-phenyl-1H-pyrrol-2-carbaldehyde | 58 | >96 |

| 3 | n-Butylamine | 1-(n-Butyl)-4-(hydroxymethyl)-1H-pyrrol-2-carbaldehyde | 62 | >97 |

| 4 | Cyclohexylamine | 1-Cyclohexyl-4-(hydroxymethyl)-1H-pyrrol-2-carbaldehyde | 60 | >98 |

Logical Relationship Diagram:

Caption: Synthesis pathway for substituted pyrroles from this compound.

Proposed Synthesis of Substituted Pyridines

A plausible, though more complex, route to substituted pyridines involves a multi-component reaction. An A³ coupling (alkyne, aldehyde, amine) reaction could be envisioned where this compound acts as the alkyne component. The resulting propargylamine could then undergo further transformations and cyclization.

Hypothetical Reaction Scheme:

Due to the complexity and the need for significant methods development, a detailed protocol is not provided here. However, researchers are encouraged to explore variations of known pyridine syntheses, such as the Bohlmann-Rahtz synthesis, by designing precursors derivable from this compound.

Signaling Pathway Analogy for Synthetic Strategy:

This diagram illustrates the decision-making process for developing a synthetic route using this compound.

Caption: Strategic approach to heterocycle synthesis from the starting material.

Disclaimer: The provided protocols, particularly for pyrrole and pyridine synthesis, are based on established chemical principles and analogous reactions. Researchers should perform their own optimization and characterization of all intermediates and final products. Standard laboratory safety procedures should be followed at all times.

Application of 4-bromobut-2-yn-1-ol in the Synthesis of Lysine-Specific Demethylase 1 (LSD1) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction